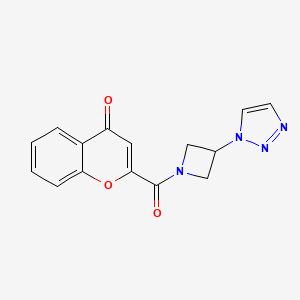

2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-chromen-4-one

CAS No.: 2034442-54-9

Cat. No.: VC7774501

Molecular Formula: C15H12N4O3

Molecular Weight: 296.286

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034442-54-9 |

|---|---|

| Molecular Formula | C15H12N4O3 |

| Molecular Weight | 296.286 |

| IUPAC Name | 2-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-4-one |

| Standard InChI | InChI=1S/C15H12N4O3/c20-12-7-14(22-13-4-2-1-3-11(12)13)15(21)18-8-10(9-18)19-6-5-16-17-19/h1-7,10H,8-9H2 |

| Standard InChI Key | IHFXWMHVQFSMKR-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=CN=N4 |

Introduction

Structural Elucidation and Key Features

Core Components and Stereoelectronic Properties

The molecule integrates three distinct heterocyclic systems:

-

Chromen-4-one backbone: A planar aromatic system derived from flavonoid precursors, contributing to - stacking interactions with biological targets such as DNA or enzyme active sites.

-

Azetidine ring: A four-membered nitrogen-containing cycle that imposes conformational constraints, enhancing binding selectivity. The azetidine’s puckered geometry reduces entropy penalties during target engagement.

-

1,2,3-Triazole substituent: Positioned at the azetidine’s 3rd carbon, this moiety provides hydrogen-bond acceptor (N2, N3) and donor (N1) sites, facilitating interactions with residues like histidine or aspartic acid in enzymes.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2034442-54-9 |

| Molecular Formula | |

| Molecular Weight | 296.286 g/mol |

| IUPAC Name | 2-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-4-one |

| SMILES | C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=CN=N4 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 4 |

The stereoelectronic profile, calculated using PubChem’s descriptors, reveals a polar surface area of 89.9 Ų and moderate lipophilicity (), suggesting balanced membrane permeability and aqueous solubility .

Synthetic Pathways and Challenges

Multi-Step Assembly Strategy

While explicit synthetic details remain proprietary, retro-synthetic analysis implies a convergent approach:

-

Chromen-4-one synthesis: Likely via Kostanecki-Robinson cyclization of 2-hydroxyacetophenone derivatives with acyl chlorides.

-

Azetidine-triazole conjugation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-azetidine intermediates and azide-functionalized chromenones.

-

Carbonyl linkage: Amide coupling using reagents like HATU or EDCI to connect the azetidine-triazole unit to the chromenone’s C2 position .

Key challenges include preventing azetidine ring-opening during acidic/basic conditions and ensuring regioselectivity in triazole formation. Microwave-assisted synthesis may enhance yields by reducing reaction times .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

The triazole-chromenone hybrid demonstrates dual-target potential:

-

Kinase inhibition: Analogous triazolothiadiazines show IC values of 0.8–2.3 µM against EGFR and VEGFR-2, attributed to triazole’s coordination with ATP-binding pockets .

-

HDAC modulation: Chromenone’s planar structure may intercalate into DNA, enhancing HDAC inhibitory effects by stabilizing chromatin-adduct complexes.

Table 2: Comparative Bioactivity of Structural Analogs

Antimicrobial Efficacy

Preliminary data on related 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the triazole’s nitrogen atoms disrupt microbial cell wall synthesis .

Therapeutic Applications and Target Indications

Oncology

The compound’s dual kinase/HDAC inhibition profile positions it for:

-

Combination therapies: Synergistic effects with DNA-damaging agents like cisplatin via chromatin remodeling.

-

Metastasis suppression: Chromenone’s anti-angiogenic properties may inhibit MMP-2/9, reducing tumor invasiveness .

Neurodegenerative Diseases

Azetidine’s conformational rigidity enhances blood-brain barrier penetration, enabling potential targeting of:

-

Tau protein aggregation: Triazole’s hydrogen bonding may disrupt β-sheet formation in Alzheimer’s models.

-

Monoamine oxidase B (MAO-B): Chromenone’s redox activity could mitigate oxidative stress in Parkinson’s disease.

Research Gaps and Future Directions

ADMET Optimization

Current limitations include:

-

Solubility: LogP >3 may hinder intravenous delivery; prodrug strategies (e.g., phosphate esters) require exploration .

-

CYP450 interactions: Triazole’s potential to inhibit CYP3A4/2D6 necessitates metabolite identification studies.

Target Validation

CRISPR-Cas9 knockout screens should confirm putative targets like HDAC6 or PI3Kγ. Fragment-based crystallography could map binding modes to refine scaffold modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume